(1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL
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Overview
Description
(1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL is a chiral compound with significant potential in various scientific fields. This compound features a trifluoromethylthio group attached to a phenyl ring, which is further connected to an amino alcohol moiety. The presence of the trifluoromethylthio group imparts unique chemical properties, making it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL typically involves the introduction of the trifluoromethylthio group to a suitable precursor. One common method is the nucleophilic substitution reaction where a trifluoromethylthiolating agent reacts with a phenyl derivative. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of catalysts and optimization of reaction parameters are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL can undergo various chemical reactions, including:
Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the trifluoromethylthio group or the phenyl ring, leading to different derivatives.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino alcohol moiety may yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the phenyl ring.
Scientific Research Applications
(1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs, especially those targeting specific molecular pathways.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it can interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a toluene ring.
Sulfur Compounds: Various sulfur-containing compounds exhibit similar reactivity patterns, particularly in oxidation and reduction reactions.
Uniqueness
(1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL stands out due to its chiral nature and the presence of both an amino alcohol moiety and a trifluoromethylthio group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and application.
Properties
Molecular Formula |
C10H12F3NOS |
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Molecular Weight |
251.27 g/mol |
IUPAC Name |
(1S)-1-amino-1-[4-(trifluoromethylsulfanyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NOS/c1-6(15)9(14)7-2-4-8(5-3-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6?,9-/m1/s1 |
InChI Key |
FVGIACXSRZSECZ-IOJJLOCKSA-N |
Isomeric SMILES |
CC([C@H](C1=CC=C(C=C1)SC(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)SC(F)(F)F)N)O |
Origin of Product |
United States |
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